molecular formula C18H18BrNO2 B3484376 N-(4-acetylphenyl)-5-bromo-2,3,4-trimethylbenzamide

N-(4-acetylphenyl)-5-bromo-2,3,4-trimethylbenzamide

Cat. No. B3484376
M. Wt: 360.2 g/mol
InChI Key: AKAIUMQDNVKQEY-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .


Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis is often optimized to improve yield, reduce reaction time, and minimize the use of hazardous chemicals .


Molecular Structure Analysis

The molecular structure of a compound is determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other organic compounds, acids, bases, or redox reactions. The products of these reactions can provide insights into the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined experimentally and are often used to identify and characterize the compound .

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It refers to how the compound interacts with biological systems at the molecular level. This can involve binding to specific receptors, inhibiting enzymes, or interacting with DNA .

Safety and Hazards

The safety and hazards of a compound are assessed based on its toxicity, flammability, and environmental impact. This information is typically provided in a Material Safety Data Sheet (MSDS) .

Future Directions

Future directions could involve further optimization of the synthesis process, exploration of new reactions, or investigation of the compound’s potential applications in areas such as medicine or materials science .

properties

IUPAC Name

N-(4-acetylphenyl)-5-bromo-2,3,4-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO2/c1-10-11(2)16(9-17(19)12(10)3)18(22)20-15-7-5-14(6-8-15)13(4)21/h5-9H,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAIUMQDNVKQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1C)Br)C(=O)NC2=CC=C(C=C2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-5-bromo-2,3,4-trimethylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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